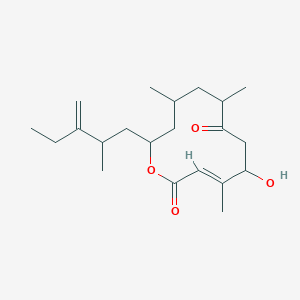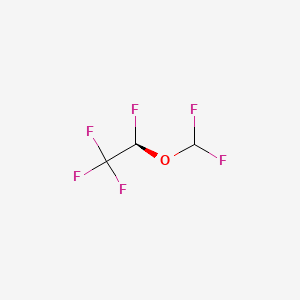
(R)-desflurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-desflurane is a desflurane. It is an enantiomer of a (S)-desflurane.
Scientific Research Applications
Obstetrics
- Desflurane has been studied for its effects in obstetrics, particularly during cesarean sections. It was found to have specific maternal and neonatal effects due to its low blood/gas solubility (Abboud et al., 1995).
Neuroanesthesia
- Its use in neurosurgery, especially for patients with supratentorial brain tumors, has been explored. Desflurane's impact on intracranial pressure, cerebral perfusion pressure, and cerebral arteriovenous oxygen content was a significant focus of this research (Fraga et al., 2003).
Cardiac Anesthesia
- The effectiveness of desflurane combined with other anesthetics like remifentanil and intrathecal morphine in cardiac anesthesia has been studied. It showed potential benefits in terms of postoperative pain control (Zarate et al., 2000).
Anesthesia in Laboratory Animals
- Desflurane's suitability for maintenance of general anesthesia in rhesus macaques undergoing experimental neurosurgery has been evaluated, highlighting its rapid onset and recovery (Bertrand et al., 2018).
Effect on Lung Resistance
- Studies have explored how desflurane affects lung resistance and compliance, particularly in comparison to other anesthetics like sevoflurane (Satoh et al., 2009).
Circadian Rhythm
- Research on the impact of desflurane on the circadian rhythm phase, particularly in relation to the time of day of anesthesia, has been conducted. This can have implications for postoperative complications (Imai et al., 2020).
Protective Effects
- The protective effects of desflurane preconditioning against ischemia-reperfusion injury in rat brains have been investigated, offering insights into potential therapeutic applications (Yue Zi-yong, 2006).
properties
CAS RN |
143252-06-6 |
|---|---|
Product Name |
(R)-desflurane |
Molecular Formula |
C3H2F6O |
Molecular Weight |
168.04 g/mol |
IUPAC Name |
(2R)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1 |
InChI Key |
DPYMFVXJLLWWEU-SFOWXEAESA-N |
Isomeric SMILES |
[C@@H](C(F)(F)F)(OC(F)F)F |
SMILES |
C(C(F)(F)F)(OC(F)F)F |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)
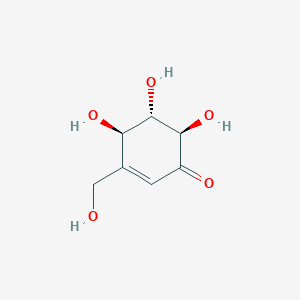
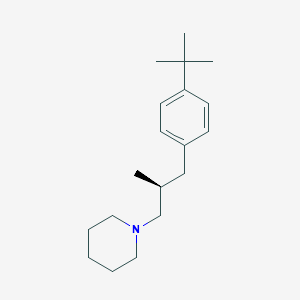
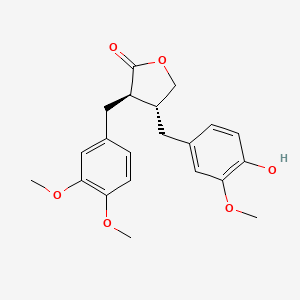
![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)
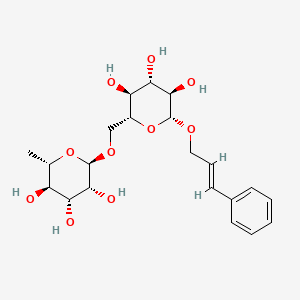
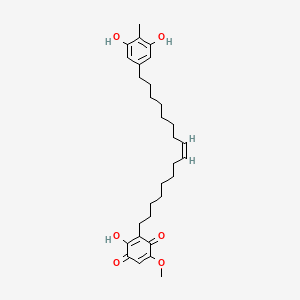
![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
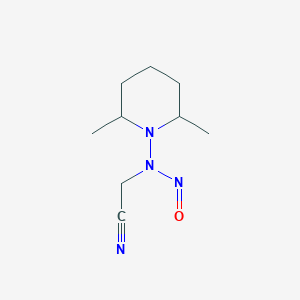
![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)
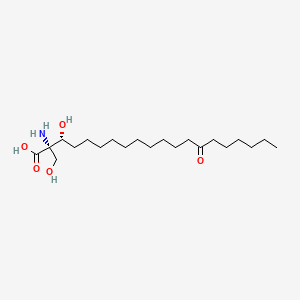
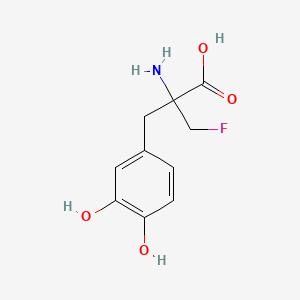
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
